molecular formula C14H15BrN6O2S2 B4347699 3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE

3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4347699
M. Wt: 443.3 g/mol
InChI Key: XQUYDMSJZKAMPL-UHFFFAOYSA-N
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Description

3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE is a complex organic compound that features a unique combination of functional groups, including a bromo-thienyl group, a nitro-pyrazole moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bromo-Thienyl Intermediate: This step involves the bromination of a thienyl precursor under controlled conditions using bromine or a brominating agent.

    Synthesis of the Nitro-Pyrazole Moiety: The nitro group is introduced into the pyrazole ring through nitration reactions, often using nitric acid or a nitrating mixture.

    Coupling Reactions: The bromo-thienyl intermediate is coupled with the nitro-pyrazole moiety using a suitable coupling agent, such as a palladium catalyst, under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups

    Reduction: Amino derivatives

    Substitution: Compounds with new functional groups replacing the bromo group

Scientific Research Applications

3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-chloro-2-thienyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazole
  • **3-(4-fluoro-2-thienyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-ethyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo-thienyl group, in particular, differentiates it from its chloro and fluoro analogs, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O2S2/c1-4-19-13(11-5-10(15)6-24-11)16-17-14(19)25-7-20-9(3)12(21(22)23)8(2)18-20/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUYDMSJZKAMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 5
Reactant of Route 5
3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-2-THIENYL)-5-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOLE

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